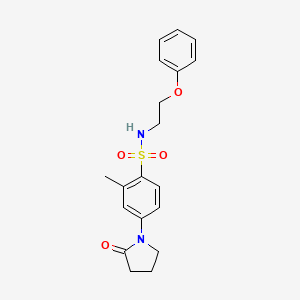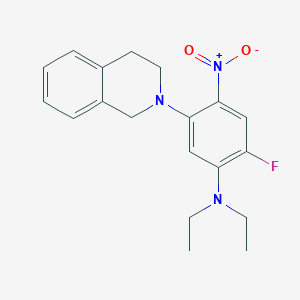![molecular formula C22H16Cl2N4O2 B4308153 3-CHLOROBENZYL 3-[2-(3-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE](/img/structure/B4308153.png)
3-CHLOROBENZYL 3-[2-(3-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE
Overview
Description
3-CHLOROBENZYL 3-[2-(3-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE is a complex organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLOROBENZYL 3-[2-(3-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE typically involves multiple steps. One common method starts with the preparation of 3-chlorobenzyl alcohol, which is then converted into 3-chlorobenzyl bromide . The bromide is then reacted with sodium azide to form the tetrazole ring . Finally, the tetrazole derivative is esterified with 3-chlorobenzoic acid to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-CHLOROBENZYL 3-[2-(3-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: Halogen atoms in the benzyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and thiols can be used for substitution reactions.
Major Products
Oxidation: 3-chlorobenzaldehyde and 3-chlorobenzoic acid.
Reduction: 3-chlorobenzylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-CHLOROBENZYL 3-[2-(3-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-CHLOROBENZYL 3-[2-(3-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, making it useful in enzyme inhibition . Additionally, the compound can interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 3-CHLOROBENZYL 3-[2-(3-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOATE apart from similar compounds is its unique combination of a tetrazole ring and multiple benzyl groups. This structure provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-chlorophenyl)methyl 3-[2-[(3-chlorophenyl)methyl]tetrazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N4O2/c23-19-8-1-4-15(10-19)13-28-26-21(25-27-28)17-6-3-7-18(12-17)22(29)30-14-16-5-2-9-20(24)11-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGXFQFWPBUZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2N=C(N=N2)C3=CC(=CC=C3)C(=O)OCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(acetylamino)ethoxy]-N-(diphenylmethyl)benzamide](/img/structure/B4308074.png)
![N-cyclopropyl-1-[4-(cyclopropylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B4308081.png)

![3-[3-(2-PROPOXYPHENYL)BENZO[F]QUINOLIN-1-YL]PYRIDINE](/img/structure/B4308086.png)
![N-[4-(DIMETHYLAMINO)PHENYL]-N-(4-{[4-(DIMETHYLAMINO)PHENYL]IMINO}-2,5-CYCLOHEXADIENYLIDEN)AMINE](/img/structure/B4308094.png)
![2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-[3-(trifluoromethyl)phenoxy]sulfonylcarbamate](/img/structure/B4308102.png)
![METHYL 3-(2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)THIOPHENE-2-CARBOXYLATE](/img/structure/B4308110.png)
![8-{4-[(3,5-DICHLORO-2-PYRIDYL)OXY]PHENOXY}-1,3-DIMETHYL-7-[3-(TRIFLUOROMETHYL)BENZYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4308116.png)
![N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B4308117.png)
![N-[4-(ADAMANTAN-1-YL)-2-BROMOPHENYL]-2-(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE](/img/structure/B4308120.png)
![2-[3-(1H-pyrazol-5-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B4308127.png)
![3-[4-(1H-1,3-BENZIMIDAZOL-2-YL)PIPERIDINO]-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4308132.png)

![METHYL 2-[(2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ACETYL)AMINO]-2-PHENYLACETATE](/img/structure/B4308156.png)
